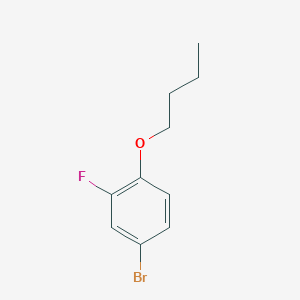

4-Bromo-1-butoxy-2-fluorobenzene

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-1-butoxy-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFO/c1-2-3-6-13-10-5-4-8(11)7-9(10)12/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNAZASEERQBRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50476872 | |

| Record name | 4-Bromo-1-butoxy-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54509-63-6 | |

| Record name | 4-Bromo-1-butoxy-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Polyfunctionalized Haloarenes in Advanced Chemical Synthesis

Polyfunctionalized haloarenes are aromatic compounds bearing multiple halogen substituents, and often other functional groups. These molecules are of paramount importance in modern organic synthesis due to their capacity to undergo a variety of selective cross-coupling reactions. bohrium.com The presence of different halogens, such as bromine and fluorine, on the same aromatic ring allows for chemoselective reactions, where one halogen can be selectively reacted while the other remains intact for subsequent transformations. This stepwise functionalization is a cornerstone of building molecular complexity. bohrium.com

The ability to control the sequence of reactions is crucial in the total synthesis of natural products and the development of new drug candidates. bohrium.com Polyfunctionalized haloarenes serve as versatile platforms, enabling the introduction of diverse molecular fragments at specific positions on the aromatic core, thereby facilitating the exploration of a vast chemical space.

The Strategic Importance of Fluorine and Bromine Substituents in Aromatic Systems

The presence of both fluorine and bromine on the same aromatic ring, as seen in 4-Bromo-1-butoxy-2-fluorobenzene, offers a distinct set of synthetic advantages.

Fluorine's Influence: The high electronegativity of fluorine significantly alters the electronic properties of the aromatic ring. numberanalytics.com It generally acts as an electron-withdrawing group via the inductive effect, which can influence the reactivity of the ring towards both electrophilic and nucleophilic attack. numberanalytics.comstackexchange.comwyzant.com In the context of nucleophilic aromatic substitution (SNA_r_), the strong electron-withdrawing nature of fluorine can stabilize the intermediate Meisenheimer complex, thereby increasing the reaction rate compared to other halogens. stackexchange.comwyzant.com Furthermore, the incorporation of fluorine into organic molecules can enhance their metabolic stability and lipophilicity, properties that are highly desirable in medicinal chemistry. nih.gov

Bromine's Role: Bromine, being less electronegative than fluorine, offers a different reactivity profile. It is an excellent leaving group in many transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity between the carbon-bromine and carbon-fluorine bonds allows for selective functionalization. Typically, the C-Br bond is more reactive in these cross-coupling reactions, enabling the introduction of a substituent at the bromine-bearing position while leaving the fluorine atom untouched for potential later-stage modifications.

The Role of Alkoxy Substituents in Modulating Aromatic Reactivity

The butoxy group (-OC₄H₉) in 4-Bromo-1-butoxy-2-fluorobenzene plays a crucial role in modulating the reactivity of the aromatic ring. Alkoxy groups are generally considered activating groups in electrophilic aromatic substitution reactions. tiwariacademy.comnumberanalytics.comyoutube.com They donate electron density to the benzene (B151609) ring through resonance, which increases the ring's nucleophilicity and directs incoming electrophiles to the ortho and para positions. tiwariacademy.comyoutube.comorgosolver.com

In the case of this compound, the butoxy group's activating effect is in opposition to the deactivating inductive effect of the halogens. This interplay of electronic effects creates a nuanced reactivity pattern, allowing for regioselective reactions under specific conditions. The steric bulk of the butoxy group can also influence the regioselectivity of reactions, favoring substitution at the less hindered positions.

An Overview of Research Trajectories for Complex Aromatic Compounds

Precursor Synthesis Strategies for Related Brominated Fluorobenzenes

The formation of the core brominated fluorobenzene (B45895) structure is a critical first step. The relative positions of the bromine and fluorine atoms are established using various synthetic strategies, primarily involving directed electrophilic halogenation or the transformation of an amino group via diazotization.

Directed Halogenation Approaches

Directed halogenation involves the electrophilic substitution of a hydrogen atom on a benzene (B151609) ring that already contains a directing group. In the context of synthesizing brominated fluorobenzenes, the fluorine atom itself acts as a director.

Halogens, including fluorine, are known to be deactivating yet ortho, para-directing substituents in electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com The directing effect is attributed to the ability of the halogen's lone pairs to stabilize the carbocation intermediate formed during attack at the ortho and para positions through resonance. masterorganicchemistry.com While fluorine is the most electronegative element, making it inductively deactivating, it is also the most activating among the halogens for EAS due to better orbital overlap between its 2p orbitals and the aromatic pi system. masterorganicchemistry.com

Electrophilic bromination of fluorobenzene, for example, yields a mixture of ortho- and para-bromofluorobenzene. The reaction at the para position of fluorobenzene is often faster than at a single position on benzene itself, leading to a high proportion of the para-substituted product, often around 90%. acs.org For the synthesis of a specific isomer like 4-bromo-2-fluorotoluene, one might start with a precursor like 2-fluorotoluene, where the methyl and fluoro groups cooperatively direct the incoming electrophile.

Table 1: Regioselectivity in Electrophilic Halogenation of Fluorobenzene

| Reagent | Position of Substitution | Rationale |

|---|---|---|

| Br₂/FeBr₃ | Primarily para (and ortho) | The fluorine atom is an ortho, para-director, stabilizing the intermediate carbocation at these positions via resonance. masterorganicchemistry.comacs.org |

Diazotization-Mediated Halogenation Routes

A more regiochemically precise method for synthesizing specific brominated fluorobenzenes is through the diazotization of a corresponding fluoroaniline, followed by a Sandmeyer or related reaction. This powerful technique allows for the introduction of a halogen at a position dictated by the location of an amino group in the precursor molecule. organic-chemistry.org

The process begins with the conversion of a primary aromatic amine to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.org The resulting diazonium salt is a versatile intermediate that can be converted to an aryl halide.

For instance, the synthesis of 1-bromo-2-fluorobenzene (B92463) can be achieved starting from o-bromoaniline. orgsyn.org The aniline (B41778) is first diazotized, and the resulting diazonium salt is then treated with a fluoride (B91410) source, such as hexafluorophosphoric acid (in a variation of the Schiemann reaction), to introduce the fluorine atom. orgsyn.org Similarly, to obtain a 4-bromo-2-fluoro-substituted pattern, one would ideally start with a precursor like 4-bromo-2-fluoroaniline (B1266173) or 2-amino-5-bromofluorobenzene. The amino group is then converted into the desired halogen.

Table 2: Key Diazotization-Based Reactions for Halogen Introduction

| Reaction Name | Reagents | Transformation |

|---|---|---|

| Sandmeyer Reaction | Ar-N₂⁺ + CuBr | Ar-NH₂ → Ar-Br |

Etherification Protocols for Butoxy Group Introduction

Once the brominated fluorobenzene precursor is obtained, the final step is the introduction of the butoxy group. This is typically accomplished through an etherification reaction, where an oxygen-carbon bond is formed. The two primary strategies are nucleophilic aromatic substitution (SNAr) and O-alkylation of a phenol (B47542).

Nucleophilic Aromatic Substitution (SNAr) for Ether Formation

Nucleophilic aromatic substitution (SNAr) is a pathway where a nucleophile replaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as these groups stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgnih.gov

In highly fluorinated benzenes, fluorine itself can act as a leaving group. nih.gov The reaction of hexafluorobenzene (B1203771) with alkoxides, for example, leads to the substitution of one or more fluorine atoms. nih.gov For a less activated substrate like a bromofluorobenzene, the reaction conditions would need to be carefully controlled. The fluorine atom's high electronegativity makes the carbon atom it is attached to highly electrophilic, often making fluorine a better leaving group than other halogens in SNAr reactions on polyhalogenated aromatics. nih.gov To synthesize 4-bromo-1-butoxy-2-fluorobenzene via SNAr, one might envision a reaction between a precursor like 1,4-dibromo-2-fluorobenzene (B72686) and sodium butoxide, where the butoxide would preferentially displace the bromine atom activated by the ortho-fluoro and para-bromo substituents.

Transition metal catalysis can also be employed to facilitate SNAr reactions on arenes that are not sufficiently electron-deficient for the classical mechanism. acs.org

O-Alkylation Techniques Utilizing Butylating Reagents

A more common and often more straightforward approach to synthesizing aryl ethers is the O-alkylation of a corresponding phenol, a variant of the Williamson ether synthesis. This method involves two main steps: the deprotonation of the phenol to form a more nucleophilic phenoxide ion, followed by its reaction with an alkyl halide.

To synthesize this compound using this method, the required precursor would be 4-bromo-2-fluorophenol. This phenol can be treated with a base (e.g., sodium hydroxide, potassium carbonate) to generate the corresponding phenoxide. The phenoxide then undergoes a nucleophilic substitution reaction with a butylating agent, such as n-butyl bromide or n-butyl iodide, to yield the final product. A related procedure is documented for the synthesis of 1-bromo-4-(tert-butoxy)benzene, where 4-bromophenol (B116583) is reacted with isobutylene (B52900) in the presence of an acid catalyst.

Table 3: Common Reagents for O-Alkylation of Phenols

| Step | Reagent Type | Examples | Purpose |

|---|---|---|---|

| Deprotonation | Base | NaOH, K₂CO₃, NaH | To generate the nucleophilic phenoxide ion from the phenol. |

Multi-Step Synthetic Pathways to Access this compound

The synthesis of this compound is inherently a multi-step process that combines the strategies outlined above. rsc.orgyoutube.comlibretexts.org A logical and frequently employed synthetic route starts with the preparation of a key intermediate, 4-bromo-2-fluoroaniline. researchgate.net

A plausible synthetic sequence is as follows:

Preparation of 4-Bromo-2-fluoroaniline: This intermediate can be synthesized through various routes, such as the bromination of 2-fluoroaniline, where the amino and fluoro groups direct the incoming bromine to the desired position.

Conversion to 4-Bromo-2-fluorophenol: The 4-bromo-2-fluoroaniline is converted to a diazonium salt using sodium nitrite in an acidic medium. Gentle heating of the aqueous diazonium salt solution then results in its hydrolysis to the corresponding 4-bromo-2-fluorophenol.

O-Alkylation: The final step is the etherification of 4-bromo-2-fluorophenol. The phenol is treated with a base like potassium carbonate and a butylating agent such as n-butyl bromide in a suitable solvent (e.g., acetone, DMF) to yield this compound.

This pathway provides excellent regiochemical control at each step, making it an effective method for preparing the target compound with a well-defined substitution pattern.

Catalytic Systems and Reagents for C-Br and C-O Bond Formation in Fluorinated Arenes

The synthesis of substituted fluorinated arenes like this compound relies on precise methods for forming carbon-bromine (C-Br) and carbon-oxygen (C-O) bonds. The regioselectivity and efficiency of these reactions are paramount and are often controlled by sophisticated catalytic systems. The presence of the fluorine atom influences the electronic properties of the aromatic ring, affecting the conditions required for these transformations.

Formation of the C-O Ether Linkage

The introduction of the butoxy group onto the fluorinated aromatic ring is a critical step, typically achieved via nucleophilic substitution of an aryl halide. Two primary catalytic methodologies have proven effective for the synthesis of aryl ethers from fluorinated precursors: the Ullmann condensation and the Buchwald-Hartwig etherification.

Ullmann Condensation:

The Ullmann condensation is a classic copper-catalyzed reaction that couples an aryl halide with an alcohol. wikipedia.org Traditional methods often required harsh conditions, such as high temperatures (frequently over 210 °C) and high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF), with stoichiometric amounts of copper. wikipedia.org However, significant advancements have led to milder and more efficient protocols.

Modern Ullmann-type reactions utilize soluble copper catalysts, often in the form of copper(I) salts like CuI or CuBr, paired with various ligands. wikipedia.orgorganic-chemistry.org These ligands, such as N,N-dimethylglycine, 1,10-phenanthroline, and picolinic acid, enhance the catalyst's activity and allow the reaction to proceed under less demanding conditions. nih.govnih.gov For the synthesis of alkyl aryl ethers, a key development has been the use of lithium alkoxides, which can be generated in situ using bases like lithium tert-butoxide (LiOt-Bu). organic-chemistry.org This approach has been shown to produce nearly quantitative yields of aryl ethers from aryl bromides and alcohols, often using the alcohol itself as the solvent and avoiding the need for expensive external ligands. organic-chemistry.org The reaction is particularly effective for electron-poor aryl halides, a characteristic often imparted by fluorine substitution. arkat-usa.org

| Catalyst System | Reagents & Conditions | Substrate Scope | Research Findings | Citations |

| CuI / Ligand-Free | Aryl Bromide, Alcohol, LiOt-Bu, Alcohol as solvent, 80-110 °C | Broad range of aryl bromides and aliphatic alcohols. | The use of lithium alkoxide is key to success, providing high yields without an external ligand. The alcohol serves as an effective solvent. | organic-chemistry.org |

| CuI / PPh3 | Aryl Bromide, Phenol, K2CO3, Toluene or Xylene, ~140 °C | Effective for electron-poor aryl bromides and electron-rich phenols. | Demonstrates high selectivity for bromides over chlorides in polyhalogenated arenes. Non-polar solvents are effective. | arkat-usa.org |

| Cu(OTf)2 / BINAM | Aryl Halide, Phenol, K2CO3, Toluene, 110 °C | Synthesis of a large number of diaryl ethers. | A simple and effective catalytic system. | nih.gov |

| CuI / N,N-dimethylglycine | Aryl Iodide, Aliphatic Alcohol, Cs2CO3, Toluene, 110 °C | Couples aryl iodides and aliphatic alcohols. | Gives aryl alkyl ethers in high yields. | organic-chemistry.org |

Buchwald-Hartwig Etherification:

As a powerful alternative to the Ullmann reaction, the palladium-catalyzed Buchwald-Hartwig amination has been adapted for C-O bond formation. organic-chemistry.orgwikipedia.org This methodology generally operates under milder conditions and exhibits broad functional group tolerance. wikipedia.org The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by reaction with an alcohol and subsequent reductive elimination to form the aryl ether and regenerate the catalyst.

The success of this reaction is highly dependent on the choice of phosphine (B1218219) ligand complexed to the palladium center. Sterically hindered biaryl phosphine ligands are commonly employed. organic-chemistry.org These ligands facilitate the crucial reductive elimination step and prevent catalyst deactivation. The reaction is compatible with a wide range of aryl and heteroaryl halides, including bromides, and various primary and secondary alcohols. organic-chemistry.orgyoutube.com

| Catalyst System | Reagents & Conditions | Substrate Scope | Research Findings | Citations |

| Pd(OAc)2 / Biaryl Phosphine Ligand | Aryl Chloride/Bromide, Secondary Alcohol, NaOt-Bu, Toluene, 70-100 °C | (Hetero)aryl chlorides coupled with near-equimolar amounts of secondary alcohols. | The use of a specific biaryl phosphine ligand was key to achieving efficient cross-coupling. | organic-chemistry.org |

| Pd(0) / Bidentate Phosphine Ligands (e.g., BINAP, DPPF) | Aryl Halide/Triflate, Alcohol, Base (e.g., NaOt-Bu) | General method for aryl ethers. | Provides a reliable extension to various alcohols under conditions similar to amination. | wikipedia.org |

Formation of the C-Br Bond

The introduction of a bromine atom onto the fluoro-alkoxy-substituted benzene ring is typically accomplished through electrophilic aromatic substitution. The pre-existing fluorine and butoxy substituents direct the position of the incoming electrophile.

Electrophilic Bromination:

The most common method for the bromination of arenes is electrophilic aromatic substitution using molecular bromine (Br2). ncert.nic.in This reaction is typically catalyzed by a Lewis acid, such as iron (Fe) or iron(III) bromide (FeBr3), which polarizes the Br-Br bond, generating a potent electrophile ("Br+"). ncert.nic.indrishtiias.com The regiochemical outcome is dictated by the directing effects of the substituents on the aromatic ring.

For precursors to this compound, the butoxy group is a strong activating, ortho-para directing group, while the fluorine atom is a deactivating, ortho-para directing group. The bromination would be expected to occur at the position most activated and sterically accessible, which is para to the strongly directing butoxy group.

More recent and milder bromination methods have also been developed to avoid the use of hazardous elemental bromine. These include:

Hypervalent Iodine Reagents: A metal-free approach utilizes a combination of bis(trifluoroacetoxy)iodobenzene (PIFA) and trimethylsilyl (B98337) bromide (TMSBr) to form dibromo(phenyl)-λ3-iodane (PhIBr2) in situ. This reagent delivers bromine to activated arenes under mild conditions. nih.gov

Oxidative Bromination: These methods use a simple bromide salt (e.g., NaBr, KBr) in the presence of an oxidant. This strategy is considered environmentally friendly and offers high flexibility in designing the reaction system. nih.gov

Electrochemical Bromination: This technique generates the bromine electrophile in situ from a bromide salt via anodic oxidation, offering a high degree of control. For electron-rich arenes, this method can provide high yields and excellent regioselectivity. acs.org

| Method | Reagents & Catalyst | Substrate Scope | Research Findings | Citations |

| Lewis Acid Catalyzed | Br2, Fe or FeBr3 | Electron-rich and neutral arenes. | Standard textbook method for preparing aryl bromides. | ncert.nic.indrishtiias.com |

| Hypervalent Iodine Mediated | PIFA, TMSBr, Dichloromethane | Activated mono-substituted arenes. | Mild, metal-free method; leads to para-brominated products in excellent yields. | nih.gov |

| Electrochemical | Bu4NBr, 2-EtAQ (catalyst), O2 | Electron-rich (hetero)arenes. | Provides high yields and excellent regioselectivity, particularly for para-substitution. | acs.org |

Exploration of Cross-Coupling Reaction Pathways

Cross-coupling reactions, particularly those catalyzed by transition metals, are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. For a substrate like this compound, the primary site of reactivity in these reactions is the carbon-bromine (C-Br) bond, which is significantly more susceptible to oxidative addition by typical catalysts than the more robust carbon-fluorine (C-F) bond.

Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions

Palladium catalysis is central to many C-C bond-forming reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings. The g mdpi.comorganic-chemistry.orglibretexts.orgorganic-chemistry.orgeneral mechanism for these transformations involves a catalytic cycle initiated by the oxidative addition of the palladium(0) catalyst into the aryl-bromide bond.

Su libretexts.orgyoutube.comzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound. For 4 libretexts.orgyoutube.com-Bromo-1-butoxy-2-fluorobenzene, the reaction with a boronic acid (R-B(OH)₂) would proceed via a well-established catalytic cycle:

Oxidative Addition: A Pd(0) species inserts into the C-Br bond of this compound to form a Pd(II) intermediate.

Transmetalation: In the presence of a base, the organic group (R) from the boronic acid is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

He libretexts.orgyoutube.comck Reaction: This reaction involves the coupling of an aryl halide with an alkene. The m mdpi.comorganic-chemistry.orgscienceinfo.comechanism begins similarly with the oxidative addition of Pd(0) into the C-Br bond. This scienceinfo.comis followed by migratory insertion of the alkene into the aryl-palladium bond and subsequent β-hydride elimination to yield the substituted alkene product. The r scienceinfo.comeaction typically shows high stereoselectivity.

So organic-chemistry.orgnogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, usually employing both palladium and copper co-catalysts. The p organic-chemistry.orgwikipedia.orgrsc.orgalladium cycle mirrors that of the Suzuki and Heck reactions, while a concurrent copper cycle activates the alkyne to facilitate its transfer to the palladium center (transmetalation). Coppe wikipedia.orgr-free protocols have also been developed. The r researchgate.neteactivity order for aryl halides is I > Br > Cl, making the C-Br bond of this compound a suitable handle for this transformation.

The wikipedia.orgtable below illustrates representative conditions for these palladium-catalyzed reactions, based on established protocols for similar aryl bromides.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | Toluene/Water or Dioxane | Biaryl |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile | Substituted Alkene |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or Piperidine | Toluene or THF | Aryl Alkyne |

Nickel-Catalyzed Transformations and Mechanistic Elucidation

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. They rsc.orgnih.govcan catalyze the coupling of aryl bromides with various partners, including organozinc reagents (Negishi coupling) and other electrophiles in reductive cross-electrophile couplings.

The rsc.orgacs.orggeneral mechanistic pathway for nickel-catalyzed cross-coupling of an aryl bromide (Ar-Br) often involves:

Oxidative Addition: A Ni(0) species, often generated in situ, undergoes oxidative addition with this compound to form an Ar-Ni(II)-Br intermediate.

Transmetalation/Reductive Coupling: Depending on the specific reaction, this intermediate can then react with a nucleophilic coupling partner (like an organozinc compound) followed by reductive elimination. Alternatively, in cross-electrophile couplings, the Ar-Ni(II)-Br species may undergo further reduction and react with a second electrophile.

Rece acs.orgnih.govnt studies have shown that nickel catalysts can be particularly effective for forming C(sp²)–C(sp³) bonds and can tolerate a wide range of functional groups. Ligan rsc.orgds such as bipyridines and specialized phosphines are crucial in modulating the catalyst's reactivity and stability.

#### nih.govnih.gov3.1.3. Carbon-Heteroatom (C-N, C-S) Cross-Coupling Strategies

Buchwald-Hartwig Amination (C-N Coupling): This palladium-catalyzed reaction is a premier method for forming C-N bonds by coupling aryl halides with amines. The c libretexts.orgorganic-chemistry.orgresearchgate.netatalytic cycle is analogous to C-C coupling reactions, involving oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product. The c libretexts.orghoice of base (commonly sodium tert-butoxide or cesium carbonate) and phosphine ligand is critical for success and depends on the specific substrates. For 4 nih.govacs.org-Bromo-1-butoxy-2-fluorobenzene, amination would occur selectively at the C-Br bond.

C-S Coupling: The formation of aryl thioethers can also be achieved via transition metal catalysis, often using copper or palladium. The m researchgate.netechanisms are similar to amination, where a thiol or thiolate anion serves as the nucleophilic partner. Nickel-catalyzed C-S cross-coupling has also been explored, particularly for aryl iodides, though it is less common than C-N or C-O couplings.

researchgate.netTable 2: Representative Conditions for Carbon-Heteroatom Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| Buchwald-Hartwig (C-N) | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | Arylamine |

| C-S Coupling | Thiol | Pd(OAc)₂ / Xantphos | K₃PO₄ | Dioxane | Aryl Thioether |

Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Fluorinated Bromoarenes

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides activated by electron-withdrawing groups. The r byjus.comwikipedia.orgeaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The p pressbooks.pubyoutube.comresence of both fluorine and bromine on the benzene ring of this compound, along with an alkoxy group, creates a complex substrate where regioselectivity is a primary mechanistic question.

Influence of Electronic and Steric Factors on SNAr Regioselectivity

In an SNAr reaction, the nucleophile attacks an electron-deficient carbon atom bearing a suitable leaving group. The regioselectivity is governed by two main factors:

Activation: The aromatic ring must be "activated" towards nucleophilic attack. This is achieved by electron-withdrawing groups (EWGs) that can stabilize the negative charge of the Meisenheimer intermediate through resonance or induction. Halog byjus.comgeeksforgeeks.orgens act as EWGs through their inductive effect (-I), activating the ring. The fluorine atom is more electronegative and thus more inductively withdrawing than bromine. The butoxy group is an electron-donating group (+R) by resonance but is weakly electron-withdrawing by induction.

Leaving Group Ability: The rate of substitution is also influenced by the leaving group. In SNAr, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. There youtube.comfore, the most electronegative halogen, fluorine, polarizes the C-F bond most effectively, making the carbon atom more electrophilic and accelerating the initial attack. This often makes fluoroarenes more reactive in SNAr than other haloarenes.

For this compound, a nucleophile could potentially attack at C2 (displacing F) or C4 (displacing Br).

Attack at C2 (ortho to butoxy, meta to bromo): The fluorine atom is a powerful activating group due to its strong inductive effect. The adjacent butoxy group provides some resonance donation, which would destabilize the negative charge of the intermediate.

Attack at C4 (para to butoxy, meta to fluoro): The bromine atom is a weaker activating group than fluorine but is still a valid leaving group. The para-butoxy group can strongly destabilize the required negative charge at this position through its resonance effect. However, the fluorine atom provides meta-inductive stabilization.

Considering these factors, nucleophilic attack is most likely to occur at the carbon bearing the fluorine atom (C2), as it is the most activated position due to fluorine's high electronegativity, despite the unfavorable resonance effect from the ortho-butoxy group. Computational studies on similar polyhalogenated benzenes often show that substitution occurs preferentially at the most electron-deficient positions, which are typically ortho or para to strongly electron-withdrawing groups. Steri researchgate.netdiva-portal.orgc hindrance from the butoxy group could also influence the approach of the nucleophile.

#### numberanalytics.comrsc.org3.2.2. Base-Promoted Pathways and Ancillary Ligand Effects

The role of the base in SNAr reactions is crucial, especially when using neutral nucleophiles like amines or alcohols. The b organic-chemistry.orgacsgcipr.orgase serves to deprotonate the nucleophile, increasing its nucleophilicity, or to deprotonate the Meisenheimer complex, facilitating the subsequent elimination step. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃) or strong alkoxides (NaOtBu). The c organic-chemistry.orghoice of solvent is also critical, with polar aprotic solvents like DMSO, DMF, or THF being standard, as they can solvate the cation of the base without strongly solvating the nucleophile.

Whil acsgcipr.orge SNAr is typically a non-catalyzed reaction, ancillary ligands are not directly involved in the mechanism as they are in cross-coupling. However, in some related transformations, phase-transfer catalysts or specific additives can be used to enhance reactivity, particularly in biphasic systems. For instance, the use of certain bases can lead to different reaction pathways, such as the benzyne (B1209423) mechanism, although this typically requires very strong bases (like NaNH₂) and unactivated aryl halides. Given byjus.compressbooks.pub the substitution pattern of this compound, the addition-elimination SNAr pathway is the most probable.

Aryne-Mediated Reactions and Cycloaddition Chemistry

The presence of vicinal fluorine and bromine atoms on the aromatic ring of this compound makes it a suitable precursor for the generation of a benzyne intermediate, specifically 4-butoxy-2-fluorobenzyne. This highly reactive species can be formed via a 1,2-elimination reaction, typically initiated by a strong base. The resulting benzyne is a powerful dienophile and can readily participate in cycloaddition reactions.

One of the most well-documented classes of aryne reactions is the [4+2] cycloaddition, also known as the Diels-Alder reaction. nih.gov In the context of 4-butoxy-2-fluorobenzyne, it can react with a variety of dienes to form bicyclic adducts. The regioselectivity of this cycloaddition is influenced by the electronic and steric effects of the butoxy and fluoro substituents on the benzyne.

For instance, in a reaction with a conjugated enyne, the benzyne generated from a related o-(trimethylsilyl)aryl triflate undergoes an intramolecular [4+2] cycloaddition at room temperature. nih.gov This process leads to the formation of highly condensed polycyclic aromatic compounds through a strained isoaromatic cyclic allene (B1206475) intermediate. nih.gov

| Reactant | Cycloaddition Partner | Conditions | Product Type | Key Feature |

| Aryne Precursor | Conjugated Enyne | Room Temperature | Polycyclic Aromatic Compound | Facile cycloaddition |

| Aryne Precursor | Furan | Varies | Bicyclic Adduct | Common Diels-Alder reaction |

| Aryne Precursor | Acyclic Dienes | Varies | Cycloadducts | May compete with [2+2] cycloadditions |

The utility of aryne cycloadditions extends to the synthesis of complex natural products and functional materials. The specific substitution pattern of 4-butoxy-2-fluorobenzyne can be exploited to introduce functionality into the resulting cycloadducts with a high degree of control.

Radical-Mediated Reaction Pathways and Intermediates

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, making it a participant in radical-mediated reactions. These reactions can be initiated by various means, including heat, light, or a radical initiator.

A common radical reaction is dehalogenation, which can be achieved using reagents like tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). libretexts.org The mechanism involves the abstraction of the bromine atom by the tributyltin radical to form an aryl radical. This intermediate is then quenched by a hydrogen atom donor to yield 1-butoxy-2-fluorobenzene.

Furthermore, the aryl radical intermediate can participate in carbon-carbon bond-forming reactions. libretexts.org For example, it can add to alkenes or alkynes in an intermolecular or intramolecular fashion, leading to more complex molecular structures. The regioselectivity of this addition is governed by the stability of the resulting radical adduct.

| Radical Initiator | Reactant | Key Intermediate | Product Type |

| AIBN/Bu₃SnH | This compound | 4-Butoxy-2-fluorophenyl radical | 1-Butoxy-2-fluorobenzene |

| Photoredox Catalyst | This compound | 4-Butoxy-2-fluorophenyl radical | Alkylated arene |

Recent advancements in photoredox catalysis have provided milder conditions for generating aryl radicals from aryl halides. nih.gov These methods often utilize visible light and a photocatalyst to initiate the radical process, offering a more environmentally friendly alternative to traditional methods.

Stereochemical Considerations in Reactions Involving the Butoxy Moiety

The butoxy group in this compound, while not directly attached to a stereocenter in the starting material, can have significant stereochemical implications in certain reactions. The n-butoxy group possesses conformational flexibility, which can influence the steric environment around the reaction center.

In reactions where a new stereocenter is formed, the orientation of the butoxy group can direct the approach of incoming reagents, potentially leading to diastereoselectivity. For example, in an ortho-lithiation reaction followed by quenching with an electrophile, the bulky butoxy group may favor the formation of one diastereomer over another if the electrophile itself is chiral or if a chiral ligand is used.

The concept of stereoisomers arises when a molecule has chiral centers. A chiral center is a carbon atom bonded to four different groups. While this compound itself is achiral, reactions can introduce chirality. The number of possible stereoisomers for a molecule with 'n' chiral centers is given by the formula 2ⁿ. youtube.com If a reaction of this compound were to introduce two new chiral centers, a maximum of four stereoisomers could be formed. youtube.com

The study of stereochemistry is crucial for understanding the three-dimensional structure of molecules and their biological activity. While direct studies on the stereochemical influence of the butoxy group in this specific compound are not widely reported, the principles of conformational analysis and stereoselective synthesis provide a framework for predicting and controlling the stereochemical outcomes of its reactions.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

High-resolution NMR spectroscopy provides unparalleled insight into the molecular structure of this compound, offering detailed information about the chemical environment of each nucleus.

Multi-Dimensional NMR for Complex Structure Elucidation

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals, especially in complex molecules like this compound. These techniques help to establish connectivity between atoms, resolving ambiguities that may arise in one-dimensional spectra.

For instance, a ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons within the butyl chain, confirming their sequence. An HSQC experiment would correlate each proton signal with the carbon to which it is directly attached, while an HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, which is particularly useful for identifying the quaternary carbons in the benzene ring and confirming the attachment of the butoxy group.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.5 | 115 - 135 |

| O-CH₂ | ~4.0 | ~68 |

| O-CH₂-CH₂ | ~1.8 | ~31 |

| -CH₂-CH₃ | ~1.5 | ~19 |

| -CH₃ | ~0.9 | ~14 |

| C-F | - | 155 - 160 (d, JC-F) |

| C-Br | - | 110 - 115 |

Note: These are estimated values based on data from related compounds and general substituent effects. Actual experimental values may vary. The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Solid-State NMR for Crystalline Forms

In the event that this compound exists in a crystalline form, solid-state NMR (ssNMR) spectroscopy would be a powerful technique to probe its structure and dynamics in the solid phase. Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR provides information about the local environment and packing of molecules in a crystal lattice. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can enhance the signal of low-abundance nuclei like ¹³C and provide information on molecular conformation and intermolecular interactions. While no published studies on the solid-state NMR of this compound are available, this technique remains a valuable tool for the characterization of its potential crystalline polymorphs.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Assignments

The FTIR spectrum of this compound is expected to exhibit a series of absorption bands corresponding to the various vibrational modes of the molecule. The C-H stretching vibrations of the aromatic ring are typically observed in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretching vibrations of the butoxy group appear in the 2960-2850 cm⁻¹ range. The C-O-C stretching of the ether linkage is expected to produce a strong band around 1250 cm⁻¹. The C-F and C-Br stretching vibrations are anticipated at lower wavenumbers, typically in the 1200-1000 cm⁻¹ and 700-500 cm⁻¹ regions, respectively. Aromatic C=C stretching vibrations usually appear in the 1600-1450 cm⁻¹ region.

Predicted FTIR Vibrational Assignments for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2960 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O-C Asymmetric Stretch | ~1250 |

| C-F Stretch | 1200 - 1000 |

| C-Br Stretch | 700 - 500 |

Note: These are predicted ranges based on characteristic functional group absorptions.

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the benzene ring would be a prominent feature in the Raman spectrum. The C-Br bond, being relatively non-polar, is also expected to show a strong Raman signal. The combination of FTIR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Mass Spectrometry for Fragmentation Pattern Analysis and Derivatization Confirmation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of approximately equal intensity.

The fragmentation of this compound under electron ionization would likely involve the loss of the butyl group, the butoxy group, or the bromine atom. The cleavage of the ether bond could lead to the formation of a bromofluorophenoxy cation. The loss of the butyl chain as a butene molecule via a McLafferty rearrangement is also a possible fragmentation pathway.

Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | Significance |

| [M]⁺, [M+2]⁺ | [C₁₀H₁₂BrFO]⁺ | Molecular ion peak, showing isotopic pattern of bromine |

| [M - C₄H₉]⁺ | [C₆H₃BrFO]⁺ | Loss of the butyl radical |

| [M - OC₄H₉]⁺ | [C₆H₃BrF]⁺ | Loss of the butoxy radical |

| [M - Br]⁺ | [C₁₀H₁₂FO]⁺ | Loss of the bromine radical |

| [C₆H₄FO]⁺ | Bromofluorophenoxy cation | Cleavage of the ether bond with charge retention on the aromatic portion |

Note: The relative intensities of these fragments would depend on the ionization conditions.

X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Packing

As of the latest available data, there are no publicly accessible X-ray diffraction studies for solid-state this compound in the published scientific literature or major crystallographic databases. Consequently, detailed experimental data regarding its crystal structure, including unit cell parameters, space group, and specific intermolecular interactions in the solid state, remains uncharacterized and unavailable.

The determination of a molecule's crystal structure through single-crystal X-ray diffraction is a definitive method for understanding its three-dimensional arrangement and packing in the solid state. Such studies provide precise measurements of bond lengths, bond angles, and torsion angles, which are fundamental to describing the molecular conformation. Furthermore, analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as halogen bonding, hydrogen bonding, and van der Waals forces, which govern the supramolecular architecture.

Without experimental crystallographic data for this compound, any discussion of its solid-state conformation and crystal packing would be purely speculative. Theoretical calculations could provide insights into the likely low-energy conformations of the molecule in the gas phase, but these would not account for the complex intermolecular interactions that dictate the packing in a crystalline solid.

Future X-ray diffraction studies on a suitable single crystal of this compound would be necessary to provide the following key structural parameters:

Table 1: Hypothetical Crystallographic Data Presentation for this compound

| Parameter | Value (Hypothetical) |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | Value |

| Density (calculated) (g/cm³) | Value |

| R-factor (%) | Value |

Table 2: Illustrative Intermolecular Interaction Data from a Hypothetical Study

| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Angle (°) |

| Halogen Bond | C–Br···O | Value | Value |

| Hydrogen Bond | C–H···F | Value | Value |

| π-π Stacking | Centroid-to-Centroid | Value | - |

The acquisition of such empirical data would be invaluable for a comprehensive understanding of the structural chemistry of this compound and would enable detailed comparisons with related fluorinated and brominated aromatic compounds.

Computational Chemistry and Theoretical Modelling of 4 Bromo 1 Butoxy 2 Fluorobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to constructing a detailed picture of the electronic landscape and potential chemical behavior of 4-Bromo-1-butoxy-2-fluorobenzene. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic wavefunction, from which all other properties can be derived.

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of a molecule based on its electron density, rather than the more complex many-electron wavefunction. researchgate.net This approach offers a favorable balance between computational cost and accuracy, making it ideal for molecules of this size.

For this compound, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. By finding the minimum energy conformation, DFT can predict precise bond lengths, bond angles, and dihedral angles. For instance, calculations would reveal the orientation of the butoxy group relative to the benzene (B151609) ring and the precise spatial relationship between the fluorine and bromine substituents.

Furthermore, DFT is used to map out potential energy surfaces and reaction energy profiles. This allows for the investigation of conformational changes, such as the rotation of the butoxy chain, and the prediction of the energy barriers associated with these changes. Hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, are often employed for greater accuracy in energy calculations. researchgate.net

Illustrative Data Table: Predicted Geometrical Parameters The following table presents hypothetical, yet realistic, optimized geometric parameters for this compound, as would be calculated using a DFT method like B3LYP with a 6-311G(d,p) basis set. These values are for illustrative purposes.

| Parameter | Predicted Value |

| C-Br Bond Length | 1.91 Å |

| C-F Bond Length | 1.36 Å |

| C-O Bond Length (Aromatic) | 1.37 Å |

| O-C Bond Length (Butoxy) | 1.43 Å |

| C-C-Br Bond Angle | 119.5° |

| C-C-F Bond Angle | 118.7° |

| C-O-C Bond Angle | 117.8° |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic pathway to achieving high accuracy, albeit at a greater computational expense than DFT. mdpi.com

For this compound, high-accuracy ab initio calculations serve to benchmark results from more approximate methods like DFT. They provide a more refined description of electron correlation—the way electrons interact and influence each other's motion. This is crucial for accurately predicting properties like electron affinities, ionization potentials, and the subtle electronic effects induced by the halogen substituents on the aromatic ring. While computationally intensive, methods like Coupled Cluster are considered the "gold standard" for calculating molecular energies and electronic properties with near-experimental accuracy.

Frontier Molecular Orbital (FMO) Theory in Predicting Reactivity and Regioselectivity

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govnih.gov The energy and spatial distribution of these orbitals are key indicators of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, FMO analysis predicts its reactivity patterns.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the most available electrons. Its energy level indicates the molecule's nucleophilicity or electron-donating capability. The spatial distribution of the HOMO on the benzene ring highlights the sites most susceptible to attack by electrophiles.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the lowest energy location for accepting electrons. Its energy level relates to the molecule's electrophilicity. The distribution of the LUMO indicates the sites most susceptible to attack by nucleophiles.

The HOMO-LUMO energy gap (ΔE) is a critical parameter derived from FMO theory. A smaller gap suggests higher polarizability and greater chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The presence of the electron-donating butoxy group and the electron-withdrawing fluorine and bromine atoms will significantly influence the energies and distributions of these frontier orbitals, thereby determining the regioselectivity of reactions like electrophilic aromatic substitution.

Illustrative Data Table: FMO Properties The table below shows exemplary FMO data for this compound, as would be predicted by DFT calculations. This data is for illustrative purposes.

| Property | Predicted Value (eV) |

| HOMO Energy | -6.58 eV |

| LUMO Energy | -1.21 eV |

| HOMO-LUMO Gap (ΔE) | 5.37 eV |

Natural Bonding Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bonding Orbital (NBO) analysis provides a chemically intuitive picture of the electron density distribution in a molecule. rsc.org It translates the complex, delocalized molecular orbitals from a quantum calculation into localized Lewis-like structures, such as bonds, lone pairs, and anti-bonding orbitals. This method is exceptionally useful for quantifying intramolecular and intermolecular interactions.

In the context of this compound, NBO analysis reveals:

Charge Distribution: It calculates the natural atomic charges on each atom, showing the effects of the electronegative F, O, and Br atoms on the charge distribution across the molecule.

Hybridization: It determines the hybridization of atomic orbitals in forming bonds, providing insight into the bonding character.

Hyperconjugation: NBO analysis quantifies stabilizing interactions, such as the delocalization of electron density from a filled bonding or lone-pair orbital to an empty anti-bonding orbital. For example, it can measure the interaction between a lone pair on the oxygen atom and the π* anti-bonding orbitals of the benzene ring, which contributes to the stability of the molecule. This charge transfer is quantified by the second-order perturbation energy, E(2). rsc.org

These insights are crucial for understanding the molecule's dipole moment and its potential for forming non-covalent interactions, such as halogen bonds.

Non-Linear Optical (NLO) Properties and Molecular Polarizability Predictions

Non-linear optical (NLO) materials have applications in technologies like frequency conversion and optical switching. Computational chemistry can predict the NLO properties of a molecule by calculating how its charge distribution responds to an external electric field. Key NLO parameters include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).

For this compound, the asymmetric substitution pattern on the benzene ring suggests it may possess NLO properties. The combination of an electron-donating group (butoxy) and electron-withdrawing groups (fluoro, bromo) can create a significant intramolecular charge-transfer character, which is often associated with a large hyperpolarizability. Theoretical calculations can predict the magnitude of these properties, providing a preliminary assessment of the molecule's potential as an NLO material without the need for synthesis and experimental measurement.

Illustrative Data Table: Predicted NLO Properties This table contains hypothetical NLO properties for this compound calculated at the DFT level. The values are for illustrative purposes only.

| Property | Predicted Value | Unit |

| Dipole Moment (μ) | 2.15 | Debye |

| Mean Polarizability (α) | 185.6 | a.u. |

| Total First Hyperpolarizability (β_tot) | 45.3 | a.u. |

Quantitative Structure-Property Relationship (QSPR) Studies for Analogues and Derivatives

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's structural features with its macroscopic properties. Instead of focusing on a single molecule, QSPR involves creating a dataset of related compounds and using statistical methods to develop a predictive equation.

For this compound, a QSPR model could be developed to predict properties like boiling point, solubility, or chromatographic retention time for a series of its analogues and derivatives. This would involve:

Defining a Dataset: Assembling a group of related molecules, such as various halogenated alkoxybenzenes.

Calculating Descriptors: For each molecule, calculating a range of numerical descriptors that encode structural, electronic, and topological information. These can include molecular weight, surface area, dipole moment, and HOMO/LUMO energies.

Model Building: Using multiple linear regression or machine learning algorithms to find the best mathematical relationship between the calculated descriptors and the experimentally measured property.

Such a model could then be used to predict the properties of new, unsynthesized derivatives of this compound, accelerating materials discovery and process optimization.

Conformational Analysis of the Butoxy Side Chain and Aromatic Ring Interactions

The conformational landscape of this compound is largely defined by the orientation of the butoxy side chain relative to the aromatic ring. While direct computational studies on this specific molecule are not prevalent in the literature, extensive research on analogous alkoxybenzenes and halogenated aromatic compounds allows for a detailed and scientifically grounded analysis.

The butoxy group, with its four-carbon chain, can adopt numerous conformations due to rotation around its C-C and C-O single bonds. The most significant of these is the torsion angle defined by the C(aromatic)-O-C(butyl)-C(butyl) dihedral. In related alkoxybenzenes, computational studies have shown that the lowest energy conformation typically involves the alkyl chain lying in or close to the plane of the aromatic ring. This planarity is often favored as it can maximize stabilizing interactions, such as weak hydrogen bonds between the alkyl protons and the aromatic pi-system, or minimize steric hindrance.

The presence of both a bromine and a fluorine atom on the benzene ring introduces significant electronic and steric influences on the conformational preferences of the butoxy chain. The fluorine atom at the ortho position is a strong electron-withdrawing group via induction and a weak pi-donor through resonance. nih.gov The bromine atom at the para position is also inductively withdrawing and can participate in halogen bonding. nih.gov These substituents modulate the electron density of the aromatic ring, which in turn affects the nature of its interaction with the butoxy side chain. nih.gov

Theoretical models of similar systems, such as other halogenated anisoles, suggest that the interplay between steric repulsion and electrostatic interactions governs the final conformational arrangement. For instance, a computational study on the conformational preferences of N'-substituted N-acylguanidines highlighted that intermolecular interactions are key in determining conformational preferences and exchange rates. nih.gov In the case of this compound, intramolecular non-covalent interactions, such as C-H···F and C-H···Br contacts, as well as potential C-H···π interactions, are expected to play a crucial role in stabilizing certain conformers. A study on fluorobenzene (B45895) has shown the significance of C-H...F interactions in its crystal structure. sapub.org

The table below summarizes the key intramolecular interactions that are likely to influence the conformational preferences of the butoxy side chain in this compound, based on findings from analogous systems.

| Interaction Type | Description | Expected Influence on Conformation |

| Steric Hindrance | Repulsive interaction between the butoxy chain and the ortho-fluorine atom. | May favor conformations where the butoxy chain is oriented away from the fluorine atom. |

| C-H···F Interaction | Weak hydrogen bond between a C-H bond of the butoxy chain and the fluorine atom. | Could stabilize conformations where a portion of the butoxy chain is in proximity to the fluorine atom. |

| C-H···π Interaction | Interaction between a C-H bond of the butoxy chain and the electron cloud of the aromatic ring. | Can contribute to the stabilization of planar or near-planar conformations of the butoxy chain relative to the ring. |

| Halogen Bonding | Interaction involving the bromine atom as a halogen bond donor. | May influence intermolecular packing in the solid state but is less likely to dictate the intramolecular conformation of the butoxy chain. |

| Dipole-Dipole Interactions | Electrostatic interactions between the C-F, C-Br, and C-O bond dipoles. | The net dipole moment of a given conformer will affect its stability, particularly in different solvent environments. |

Simulation of Reaction Mechanisms and Transition State Characterization

Theoretical modeling is a powerful tool for elucidating the reaction mechanisms involving this compound, allowing for the characterization of intermediates and transition states that are often difficult to observe experimentally. Common reactions for this class of compounds include nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The presence of an electron-withdrawing fluorine atom can activate the aromatic ring towards nucleophilic attack, although this effect is somewhat counteracted by the electron-donating nature of the butoxy group. nih.gov DFT calculations on similar fluoro-nitrobenzenes have shown that SNAr reactions can proceed through a stepwise mechanism involving a Meisenheimer complex intermediate, or a concerted mechanism. researchgate.net For this compound, a nucleophile could potentially substitute either the fluorine or the bromine atom. Computational studies on the SNAr of 5-bromo-1,2,3-triazines with phenols revealed a concerted mechanism. nih.gov The relative activation barriers for the attack at the carbon bearing the fluorine versus the bromine would determine the regioselectivity. The stability of the transition state, influenced by the ability of the substituents to stabilize the developing negative charge, is a key factor.

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. Computational studies on the Suzuki-Miyaura coupling of bromobenzene (B47551) have detailed the catalytic cycle, which typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

A DFT study on a zinc-catalyzed Suzuki-Miyaura coupling reaction identified the activation of the organic halide as the turnover-limiting step. rsc.org For this compound, the oxidative addition of the C-Br bond to a low-valent palladium catalyst would be the initial step. The transition state for this step involves the breaking of the C-Br bond and the formation of two new bonds to the palladium center. The energy of this transition state is influenced by the electronic properties of the aromatic ring. The electron-donating butoxy group and the electron-withdrawing fluorine atom would both affect the electron density at the reaction center and thus the activation energy. mdpi.com

The table below presents a hypothetical reaction coordinate for a Suzuki-Miyaura coupling reaction involving this compound, with energies inferred from studies on similar systems.

| Reaction Step | Description | Key Features of Transition State |

| Oxidative Addition | The C-Br bond of this compound adds to the Pd(0) catalyst. | Elongated C-Br bond; formation of C-Pd and Br-Pd bonds. The geometry around Pd changes from planar to distorted tetrahedral. |

| Transmetalation | The organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide. | A bridged intermediate involving both metals is formed. The coordination sphere of palladium is rearranged. |

| Reductive Elimination | The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst. | The C-C bond between the two organic fragments is formed. The geometry around Pd reverts to a more planar structure. |

In addition to these common reactions, the presence of both a bromo and a fluoro substituent opens up possibilities for other transformations. For instance, treatment with strong bases can lead to the formation of a benzyne (B1209423) intermediate via elimination of HBr. The regioselectivity of this elimination would be influenced by the acidity of the protons ortho to the bromine, which is in turn affected by the fluorine and butoxy substituents.

Applications As a Versatile Synthetic Building Block and Derivatization Agent

Role in the Construction of Complex Organic Scaffolds

The distinct functional groups of 4-bromo-1-butoxy-2-fluorobenzene make it an ideal starting material for the synthesis of intricate organic scaffolds. The bromine atom allows for the introduction of carbon-carbon or carbon-heteroatom bonds, while the fluorine and butoxy groups can direct reactivity and confer specific properties to the final molecule. Although direct examples are often proprietary, the utility of similar structures in major pharmaceutical syntheses highlights this role. For instance, the structurally related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a key intermediate in the synthesis of dapagliflozin, a medication used for treating type 2 diabetes. google.comgoogle.comjustia.com This underscores the value of such substituted halobenzenes in building complex, biologically active molecules. An isomer, 1-Bromo-2-butoxy-4-fluorobenzene, has been identified as a building block for protein degraders, a cutting-edge area of drug discovery focused on creating molecules that can target and eliminate disease-causing proteins. calpaclab.com

Precursor for Boronic Acid Derivatives in Suzuki-Miyaura Coupling and Related Reactions

One of the most powerful applications of this compound is its role as a precursor to boronic acids and their esters for use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. clearsynth.com This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures. google.com

The conversion of the aryl bromide to a boronic acid derivative is typically achieved through a metal-halogen exchange reaction. This involves treating this compound with an organolithium reagent, such as n-butyllithium, at low temperatures, followed by quenching the resulting aryllithium species with a boron electrophile like trimethyl borate (B1201080) or triisopropyl borate. google.com Subsequent acidic hydrolysis yields the desired (5-butoxy-2-fluorophenyl)boronic acid. google.com This boronic acid is a stable, versatile intermediate ready for subsequent coupling reactions. google.comcolorado.edu

Table 1: Representative Synthesis of an Arylboronic Acid from an Aryl Bromide

| Step | Reaction | Reagents | Typical Conditions | Product |

| 1 | Lithiation | n-Butyllithium | THF, < -40 °C | Aryllithium Intermediate |

| 2 | Borylation | Trialkyl borate (e.g., B(OMe)₃) | -78 °C to 0 °C | Boronate Ester |

| 3 | Hydrolysis | Acidic water | Room Temperature | Arylboronic Acid |

| This table represents a general procedure exemplified by the synthesis of related boronic acids. google.com |

Once formed, (5-butoxy-2-fluorophenyl)boronic acid can be coupled with a variety of aryl or vinyl halides or triflates to generate complex biaryl or styrenyl compounds. clearsynth.comnih.gov The Suzuki-Miyaura reaction is known for its mild conditions and tolerance of a wide range of functional groups, making this a highly effective strategy in multi-step syntheses. google.com

Intermediate in the Synthesis of Substituted Aryl Ethers and Biaryls

As a direct consequence of its utility in Suzuki-Miyaura coupling, this compound is an excellent intermediate for synthesizing a wide array of substituted biaryls. google.com By converting it to the corresponding boronic acid, chemists can couple it with other halogenated aromatic compounds to build complex biaryl systems. Conversely, the intact aryl bromide can be coupled with other arylboronic acids. This flexibility allows for the creation of diverse molecular libraries.

The synthesis of fluorinated biaryl and terphenyl compounds is of particular interest in materials science and medicinal chemistry. nih.gov The methodology for site-selective Suzuki-Miyaura cross-coupling reactions on dihalogenated fluorobenzenes demonstrates the precise control that can be achieved, allowing for the stepwise construction of complex unsymmetrical biaryls. nih.gov While the compound itself is a butoxy-substituted aryl ether, it can also participate in other coupling reactions, such as the Buchwald-Hartwig amination, to form substituted aniline (B41778) derivatives, further expanding its synthetic utility.

Derivatization for the Development of Advanced Materials and Functional Molecules

The unique electronic properties conferred by the fluorine atom make fluorinated aromatic compounds, including derivatives of this compound, attractive candidates for advanced materials. google.com These compounds are explored as components of liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials. lightpublishing.cnnih.govmdpi.com

The synthesis of liquid crystals often involves the coupling of rigid aromatic cores. colorado.eduworktribe.com The butoxy tail of this compound provides the flexible chain characteristic of many liquid crystalline molecules, while the fluorinated biaryl core, formed via Suzuki coupling, constitutes the rigid segment. The fluorine atom can influence the dielectric anisotropy, a key property of liquid crystals. nih.gov Similarly, in the field of OLEDs, fluorinated biaryl structures are used to tune the electronic properties and enhance the performance of the materials. While specific examples naming this compound are not prevalent in public literature, the synthesis of related fluorinated bistolanes and terphenyls for these applications highlights the potential of this building block. lightpublishing.cnmdpi.com

Design and Synthesis of Library Compounds for Chemical Biology and Drug Discovery Efforts

In medicinal chemistry and chemical biology, the rapid synthesis of compound libraries is essential for identifying new drug leads. googleapis.com Organic synthesis provides the engine for these discoveries, and versatile building blocks are in high demand. calpaclab.com Fluorine-containing molecules are of particular interest due to fluorine's ability to enhance metabolic stability, binding affinity, and bioavailability.

This compound is an ideal scaffold for such libraries. Its bromo-functionality allows for diversification through a multitude of coupling reactions. For example, an isomer, 1-bromo-2-butoxy-4-fluorobenzene, is categorized as a "Protein Degrader Building Block," indicating its use in synthesizing libraries of molecules for targeted protein degradation, a novel therapeutic modality. calpaclab.com Furthermore, structurally similar intermediates like 4-bromo-2-fluorobenzonitrile (B28022) are used in the synthesis of complex heterocyclic systems such as benzoxazepines, which are privileged structures in drug discovery. googleapis.com This demonstrates the potential of this compound to serve as a starting point for generating diverse collections of novel compounds for biological screening.

Future Research Directions and Emerging Paradigms

Development of More Sustainable and Efficient Synthetic Routes

Current synthetic strategies for 4-Bromo-1-butoxy-2-fluorobenzene often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. A primary area of future research will be the development of greener and more efficient synthetic pathways. This includes the exploration of alternative starting materials derived from renewable feedstocks, the use of more environmentally benign solvents, and the design of processes with higher atom economy. The principles of green chemistry will be central to these efforts, aiming to minimize the environmental impact of chemical production. lookchem.com

Exploration of Novel Reactivity Modalities and Catalytic Systems

The reactivity of this compound is largely dictated by its bromine and fluorine substituents, as well as the butoxy group. Future research will delve deeper into uncovering novel reactivity patterns of this molecule. A key focus will be on the development and application of innovative catalytic systems to enable new types of chemical transformations. This could involve the use of transition metal catalysts, organocatalysts, or even biocatalysts to achieve reactions that are currently difficult or impossible to perform. The goal is to expand the synthetic utility of this compound, allowing for the creation of a wider range of complex molecules.

Advanced Computational Approaches for Predictive Chemistry

Computational chemistry and molecular modeling are becoming increasingly powerful tools in chemical research. In the context of this compound, advanced computational methods can be employed to predict its reactivity, spectroscopic properties, and potential interactions with other molecules. Quantum mechanical calculations, for instance, can provide insights into the electronic structure and reaction mechanisms, guiding the design of new experiments. These predictive models can significantly accelerate the research and development process by allowing scientists to prioritize the most promising synthetic routes and applications.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with automated platforms and flow chemistry represents a paradigm shift in how molecules are made. Future research will likely explore the application of these technologies to the synthesis and modification of this compound. Flow chemistry, where reactions are carried out in continuous-flow reactors, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for seamless integration of reaction and purification steps. Automated synthesis platforms can further enhance efficiency by enabling high-throughput screening of reaction conditions and the rapid generation of compound libraries.

Expanding the Scope of Derivatization for New Chemical Entities

The inherent functionality of this compound makes it an excellent scaffold for the synthesis of new chemical entities. The bromine atom can be readily transformed into a variety of other functional groups through cross-coupling reactions, while the fluoro and butoxy groups can influence the physicochemical properties of the resulting derivatives. Future research will focus on systematically exploring these derivatization possibilities to create novel molecules with tailored properties for applications in materials science, agrochemicals, and pharmaceuticals. This will involve a comprehensive investigation of different reaction types and the strategic incorporation of diverse structural motifs.

Q & A

Basic: How can 4-Bromo-1-butoxy-2-fluorobenzene be synthesized, and what are the critical reaction conditions?

Answer:

The synthesis typically involves nucleophilic substitution or etherification. A common route is the reaction of 4-bromo-2-fluorophenol with 1-bromobutane under basic conditions (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like DMF or DMSO at 60–80°C. Monitoring the reaction via TLC or HPLC ensures completion, as over-alkylation can occur. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) . For derivatives, bromination of pre-functionalized precursors (e.g., fluorobenzene derivatives) using agents like NBS (N-bromosuccinimide) may be employed under radical or electrophilic conditions .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Answer:

- NMR:

- ¹H NMR: Peaks for the butoxy chain (δ 0.9–1.7 ppm for CH₂ groups) and aromatic protons (δ 6.5–7.5 ppm). Coupling constants (e.g., J = 8–10 Hz for ortho-F substitution) confirm substitution patterns.

- ¹⁹F NMR: A single peak near δ -110 ppm (vs. CFC₃) indicates the fluorine environment.

- MS: High-resolution ESI-MS or EI-MS confirms the molecular ion ([M]⁺ at m/z 247.0 for C₁₀H₁₂BrFO⁺) and fragmentation patterns.

- IR: Absorbance at ~1240 cm⁻¹ (C-O-C stretch) and ~1090 cm⁻¹ (C-F stretch) .

Advanced: How can crystallographic data resolve ambiguities in the molecular structure of derivatives?

Answer:

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or SHELXS is critical. For example, SHELXL refines anisotropic displacement parameters and validates bond lengths/angles (e.g., Br-C bond ~1.90 Å, C-O-C ether linkage ~1.42 Å). Twinning or disorder in crystals (common in flexible butoxy chains) requires robust refinement protocols. High-resolution data (≤ 0.8 Å) minimizes errors in electron density maps .

Advanced: How to address contradictions in reported reactivity or stability of this compound under varying conditions?

Answer:

- Controlled Experiments: Compare reactivity in inert (N₂) vs. ambient conditions to assess air/moisture sensitivity.

- DFT Calculations: Model reaction pathways (e.g., SN2 vs. radical mechanisms) using software like Gaussian to predict intermediates.

- Cross-Validation: Replicate conflicting studies with identical reagents (e.g., purity of 1-bromobutane, solvent drying methods). Discrepancies in yields may arise from trace water or catalytic impurities .

Basic: What are the recommended storage and handling protocols for this compound?

Answer:

Store under inert gas (Ar) at –20°C in amber vials to prevent photodegradation. Handle in a fume hood using nitrile gloves; avoid contact with strong oxidizers (e.g., peroxides) due to bromine’s electrophilic nature. For in-vitro use, ensure solvents are HPLC-grade to avoid byproducts .

Advanced: How can derivatization of this compound expand its utility in medicinal chemistry?

Answer:

- Suzuki Coupling: Replace Br with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) for bioactivity screening.

- Functionalization: Introduce amines (e.g., via Gabriel synthesis) or carboxylates for prodrug development.